Methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate

Pharmaceutical Quality Control Impurity Profiling Pharmacopoeial Reference Standards

QC labs must use the exact pharmacopoeial reference standard for albendazole and fenbendazole impurity profiling-generic substitutes fail regulatory scrutiny. Methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate (CAS 20367-38-8) is the official Albendazole EP Impurity G and Fenbendazole USP Related Compound B, featuring a 5-chloro substituent that ensures correct chromatographic retention and MS fragmentation per EP/USP monographs. - Fulfills EP system suitability & USP related compounds test requirements - XLogP3 of 2.1 aids robustness testing of reversed-phase gradient methods - Precisely characterized CRM-grade material supports ANDA submissions & batch release

Molecular Formula C9H8ClN3O2
Molecular Weight 225.63 g/mol
CAS No. 20367-38-8
Cat. No. B124160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate
CAS20367-38-8
SynonymsUSP Fenbendazole Related Compound B; 
Molecular FormulaC9H8ClN3O2
Molecular Weight225.63 g/mol
Structural Identifiers
SMILESCOC(=O)NC1=NC2=C(N1)C=C(C=C2)Cl
InChIInChI=1S/C9H8ClN3O2/c1-15-9(14)13-8-11-6-3-2-5(10)4-7(6)12-8/h2-4H,1H3,(H2,11,12,13,14)
InChIKeyVLEJNRYXCWJNPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 30 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate: Reference Standard Identity


Methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate (CAS 20367-38-8) is a synthetic benzimidazole carbamate derivative with the molecular formula C9H8ClN3O2 and a molecular weight of 225.63 g/mol [1]. This compound is pharmacopoeially designated as Albendazole EP Impurity G and Fenbendazole USP Related Compound B, serving as an official reference standard for impurity profiling in the quality control of the anthelmintic active pharmaceutical ingredients albendazole and fenbendazole [2]. It is structurally characterized by a chlorine atom at the 5-position of the benzimidazole ring, distinguishing it from the parent drugs which bear propylthio (albendazole) or phenylthio (fenbendazole) substituents at the same position.

Identity Pharmacopoeial impurity reference standard
Designation Albendazole EP Impurity G / Fenbendazole USP Related Compound B
Distinction 5-chloro substituent; distinct from parent propylthio/phenylthio drugs

Generic Substitution Failure for Methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate


Benzimidazole carbamate anthelmintics share a conserved core structure, but substituent variation at the 5-position fundamentally alters chromatographic retention, mass spectrometric fragmentation, and pharmacopoeial acceptability [1]. The EP and USP monographs for albendazole and fenbendazole explicitly name this specific 5-chloro congener as the required impurity reference standard; no other benzimidazole carbamate—whether albendazole itself, carbendazim, mebendazole, or fenbendazole—can fulfill the regulatory requirement for system suitability, peak identification, or quantitative impurity determination in compendial methods . Generic substitution therefore fails both analytically and regulatorily.

Identity Only the 5-chloro congener meets EP/USP monographs for system suitability and peak identification.
Regulatory Generic benzimidazole carbamates may not transfer for compendial impurity determination.
Certification Research-grade material lacks ISO 17034 CRM traceability and lot-specific pharmacopoeial certification.

Methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate: Key Differentiation Evidence


Exclusive Pharmacopoeial Impurity Designation

The European Pharmacopoeia (EP) monograph for Albendazole designates this compound as Impurity G, and the United States Pharmacopeia (USP) monograph for Fenbendazole designates it as Related Compound B [1]. The USP reference standard is a Certified Reference Material (CRM) produced under ISO 17034 and ISO/IEC 17025, carrying lot-specific certificates of analysis with valid-use dates and traceable mass balance . Competing impurities (Albendazole EP Impurities A–F or Fenbendazole Related Compound A) are chemically distinct and cannot serve as substitutes because they represent different process-related or degradant species with different retention characteristics and acceptance criteria.

Pharmacopoeial Designation
Head-to-head
Exclusive EP Impurity G / USP Related Compound B mandate
Target: 5-chloro congener
Others: Impurities A–F, Related Compound A not interchangeable
Regulatory requirement context
Compendial identity is non-negotiable for method validation.
Pharmaceutical Quality Control Impurity Profiling Pharmacopoeial Reference Standards

Lipophilicity and Retention of the 5-Chloro Analog

The computed octanol-water partition coefficient (XLogP3) of the target 5-chloro compound is 2.1 [1], placing it between the more lipophilic albendazole (5-propylthio, XLogP3 ≈ 2.7 [2]) and the less lipophilic carbendazim (5-H, XLogP3 ≈ 1.5 [3]). This intermediate lipophilicity directly affects reversed-phase HPLC retention: the 5-chloro analog elutes between the parent drug and earlier-eluting polar analogs under typical C18 acetonitrile/water or methanol/water gradient conditions, enabling distinct resolution from both the parent peak and other process impurities.

Lipophilicity & Retention
Cross-study comparable
XLogP3 = 2.1
Δ vs albendazole: –0.6
Δ vs carbendazim: +0.6
Supports chromatographic method selectivity
Intermediate lipophilicity aids baseline separation on C18.
Physicochemical Characterization Chromatographic Method Development Lipophilicity

DMSO Solubility for In Vitro Assay Preparation

The solubility of this compound in DMSO is reported as 4.17 mg/mL (18.48 mM) with ultrasonic and warming assistance to 60°C . This solubility enables preparation of concentrated stock solutions for in vitro assays. In comparative biological screening, this compound (Fenbendazole analog-1, compound 9) inhibited rat brain tubulin polymerization and suppressed the growth of the protozoa Giardia lamblia, Entamoeba histolytica, and the nematode Trichinella spiralis . While head-to-head IC50 values against fenbendazole or albendazole are not available in the same study, the tubulin polymerization inhibition data are consistent with the class-level mechanism shared by benzimidazole carbamates, where the 5-chloro substitution yields a distinct activity spectrum compared to 5-phenylthio (fenbendazole) and 5-propylthio (albendazole) analogs.

DMSO Solubility & Assay Use
Supporting evidence
4.17 mg/mL (18.48 mM) in DMSO with warming
Reported activity: Growth inhibition in G. lamblia, E. histolytica, T. spiralis
Supports stock preparation for screening assays
Class-level mechanism; no head-to-head IC50 comparator data available.
Solubility In Vitro Assay Biological Activity

Purity Specifications and ISO 17034 CRM Certification

Commercial suppliers offer this compound at minimum purity levels of 95% (research grade) and NLT 98% (pharmacopoeial impurity reference standard grade) . The USP reference standard is certified as a pharmaceutical primary standard under ISO 17034 and ISO/IEC 17025, with lot-specific certificates of analysis providing traceable mass balance, water content by KF/TGA, HPLC purity, and identity confirmation by ¹H NMR, IR, and mass spectrometry . In contrast, generic benzimidazole carbamates sold as research chemicals typically lack this level of characterization traceability and do not carry a valid-use date or pharmacopoeial certificate, making them unsuitable for GMP-regulated quality control or ANDA submission.

Purity & CRM Certification
Head-to-head
≥98% HPLC with ISO 17034/17025 CRM traceability
CRM identity: NMR, IR, MS, KF/TGA
Generic alternatives: 95–97% without certification
CRM grade required for GMP and ANDA submission
Research-grade material may not transfer for QC batch release.
Purity Specification Certified Reference Material Regulatory Compliance

Methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate: Application Scenarios


Albendazole Impurity Profiling per EP Monograph

Quality control laboratories performing albendazole release testing must use this compound as Albendazole EP Impurity G for system suitability, peak identification, and quantitative determination of the 5-chloro impurity in API batches. The EP monograph specifies acceptance criteria for this impurity, and only the correctly assigned reference standard ensures valid results [1].

Fenbendazole USP Method Validation and Batch Release

For fenbendazole drug substance and drug product testing, the USP monograph requires the use of Fenbendazole Related Compound B (this compound) as the reference standard for the related compounds test. The CRM-grade material with ISO certification is essential for ANDA submissions and commercial batch release .

Tubulin Polymerization Inhibition with a Benzimidazole Tool Compound

Investigators studying benzimidazole carbamate structure-activity relationships can use this 5-chloro analog as a comparator tool molecule alongside fenbendazole (5-phenylthio) and albendazole (5-propylthio) to probe the effect of C5 substituent variation on tubulin binding affinity and antiparasitic potency. Solubility data (4.17 mg/mL in DMSO) support direct stock preparation for in vitro assays .

HPLC Method Development for Benzimidazole Impurities

The distinct XLogP3 of 2.1, intermediate between carbendazim (1.5) and albendazole (2.7), makes this compound a valuable probe for optimizing reversed-phase gradient methods to resolve closely eluting benzimidazole impurities. Its intermediate retention behavior challenges column selectivity and mobile phase conditions, aiding robustness testing [2].

Application
Selection Property
Validation Focus
Albendazole EP Impurity Profiling
EP Impurity G identity and compendial acceptance criteria
System suitability and 5-chloro impurity quantification
Fenbendazole USP Method Validation
USP Related Compound B CRM certification
ANDA submission and commercial batch release documentation
Tubulin Polymerization Screening
5-chloro analog tool compound
C5 substituent SAR and assay stock solution preparation
HPLC Method Development
Intermediate XLogP3 lipophilicity probe
Reversed-phase gradient robustness and impurity resolution

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